Calcium l-aspartate

説明

L-Aspartate as a Central Precursor in Biological Metabolism

L-Aspartate serves as a crucial starting point for the biosynthesis of a wide array of vital biomolecules. encyclopedia.pubmdpi.com In plants and microorganisms, it is the precursor to four essential amino acids for humans: methionine, threonine, isoleucine, and lysine (B10760008). wikipedia.orgwikipedia.org The metabolic pathway initiating this conversion begins with the phosphorylation of aspartate by the enzyme aspartokinase. wikipedia.org

Beyond amino acids, L-Aspartate is a key building block for nucleotides, the fundamental units of DNA and RNA. encyclopedia.pubmdpi.com It contributes to the synthesis of both purine (B94841) and pyrimidine (B1678525) bases. encyclopedia.pub Specifically, it donates a nitrogen atom in the formation of inosine (B1671953) monophosphate, a precursor to the purine bases adenine (B156593) and guanine, and is a core component in the de novo synthesis of pyrimidines. wikipedia.orgencyclopedia.pub

Furthermore, L-Aspartate is a precursor for the synthesis of nicotinamide (B372718) adenine dinucleotide (NAD), a critical coenzyme in redox reactions central to metabolism. encyclopedia.pubmdpi.com The aspartate oxidase pathway utilizes aspartate to produce this essential molecule. encyclopedia.pubmdpi.com

The versatility of L-Aspartate as a metabolic precursor is summarized in the table below:

| Precursor Role of L-Aspartate | Resulting Biomolecules |

| Amino Acid Synthesis | Methionine, Threonine, Isoleucine, Lysine, Asparagine, Arginine, Phenylalanine, Tyrosine wikipedia.orgencyclopedia.pubwikipedia.org |

| Nucleotide Synthesis | Purines (via inosine monophosphate), Pyrimidines wikipedia.orgencyclopedia.pub |

| Coenzyme Synthesis | Nicotinamide Adenine Dinucleotide (NAD) encyclopedia.pubmdpi.com |

| Other Metabolites | N-acetyl-aspartate, beta-alanine, argininosuccinate, N-carbamoylaspartate nih.gov |

Role of Aspartate in Nitrogen Assimilation and Transport

L-Aspartate plays a central role in the management of nitrogen, a critical element for all living organisms. encyclopedia.pubmdpi.com It functions as a key carrier and donor of amino groups in various metabolic pathways.

In the urea (B33335) cycle, which is the primary pathway for the disposal of excess nitrogen in mammals, aspartate provides one of the two nitrogen atoms incorporated into the urea molecule. uomisan.edu.iqmhmedical.com This process occurs in the liver, where aspartate condenses with citrulline to form argininosuccinate, a crucial step in the cycle. mhmedical.comwikipedia.org The nitrogen from aspartate is ultimately excreted as urea, preventing the toxic accumulation of ammonia. uomisan.edu.iq

In plants, L-aspartate and its derivative, asparagine, are major compounds for nitrogen transport and storage. encyclopedia.pubmdpi.com When carbon skeletons are limited, aspartate can be amidated to form asparagine, which has a high nitrogen-to-carbon ratio, making it an efficient molecule for transporting nitrogen throughout the plant. mdpi.com This is particularly important for supplying nitrogen to growing tissues and for recycling nitrogen during senescence. encyclopedia.pubmdpi.com

The role of aspartate in nitrogen metabolism is highlighted by the following key processes:

Urea Cycle: Donates a nitrogen atom for the synthesis of urea. uomisan.edu.iqmhmedical.com

Transamination Reactions: Acts as an amino group donor, facilitated by aminotransferases, to synthesize other amino acids and alpha-keto acids. wikipedia.org

Nitrogen Transport in Plants: Serves as a precursor to asparagine, a primary nitrogen transport molecule. encyclopedia.pubmdpi.com

Interconnection of Aspartate with Cellular Energy Pathways

L-Aspartate is intricately linked with the primary pathways of cellular energy production, namely the citric acid (TCA) cycle and glycolysis. encyclopedia.pubmdpi.com Its synthesis from oxaloacetate, an intermediate of the TCA cycle, and its degradation back to oxaloacetate create a direct bridge between amino acid metabolism and central carbon metabolism. nih.gov

A key role for aspartate in cellular energy is its participation in the malate-aspartate shuttle. adpcollege.ac.incoconote.app This shuttle is a crucial mechanism for transferring reducing equivalents (in the form of NADH) generated during glycolysis in the cytosol into the mitochondria for use in the electron transport chain. adpcollege.ac.insketchy.com Since the inner mitochondrial membrane is impermeable to NADH, this shuttle is essential for maximizing ATP production from glucose in tissues like the heart, liver, and kidneys. sketchy.comyoutube.com

The malate-aspartate shuttle operates through a series of reactions involving the interconversion of malate (B86768), oxaloacetate, and aspartate on both sides of the mitochondrial membrane, effectively transporting the electrons from cytosolic NADH to the mitochondrial NADH pool. coconote.appyoutube.com This process is vital for maintaining the cellular redox balance and ensuring a continuous supply of NAD+ for glycolysis to proceed. coconote.app

The key connections of L-Aspartate to cellular energy pathways are:

Link to TCA Cycle: Synthesized from and can be converted back to the TCA cycle intermediate oxaloacetate. nih.gov

Malate-Aspartate Shuttle: Facilitates the transport of reducing equivalents from the cytosol to the mitochondria, essential for aerobic respiration. adpcollege.ac.incoconote.app

Gluconeogenesis: Can be converted to oxaloacetate, which is a precursor for the synthesis of glucose. wikipedia.orgnih.gov

Structure

3D Structure of Parent

特性

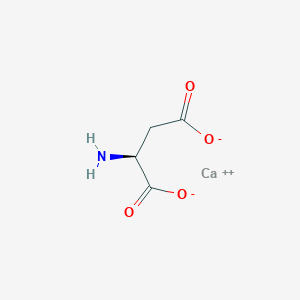

IUPAC Name |

calcium;(2S)-2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSXJNAGCGVGOG-DKWTVANSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5CaNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-84-8 (Parent) | |

| Record name | Calcium L-aspartate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021059461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60908654 | |

| Record name | Calcium 2-aminobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10389-09-0, 21059-46-1 | |

| Record name | Calcium aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium L-aspartate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021059461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 2-aminobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Aspartic acid, calcium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9680JD4IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies of Calcium L Aspartate

Chemical Chelation Synthesis Approaches

Chemical chelation is a primary method for synthesizing calcium L-aspartate. This process typically involves the direct reaction of a calcium salt or base with L-aspartic acid in an aqueous medium.

Aqueous System Synthesis from Calcium Hydroxide (B78521) and L-Aspartic Acid

A common and straightforward method for preparing this compound involves the reaction of calcium hydroxide with L-aspartic acid in an aqueous system. In a typical procedure, calcium hydroxide and L-aspartic acid are mixed in distilled water. The mixture is then heated and stirred to facilitate the reaction, leading to the formation of this compound. google.com The resulting product can then be isolated through filtration, concentration, crystallization, and drying. google.com

One specific method details mixing calcium hydroxide and L-aspartic acid at a mass ratio of 3:10 in ten times their combined mass of distilled water. google.com This mixture is heated to between 65-85°C while maintaining the pH between 8 and 9 for 20-30 minutes. google.com After the reaction, the solution is filtered, and the filtrate is concentrated, crystallized, and dried to yield this compound powder. google.com

Another approach involves preparing a supersaturated solution of L-aspartic acid, to which calcium hydroxide is added to form a suspension. google.com This method can be followed by unique processing steps, such as reaction in liquid nitrogen and subsequent thawing, to promote the chemical reaction. google.com

Process Optimization for Chelating Rate and Purity

Optimizing the synthesis process is crucial for achieving a high chelation rate and product purity. The Box-Behnken experimental design is a statistical tool that has been employed to optimize the process parameters for synthesizing calcium-based metal-organic frameworks (MOFs) using L-aspartic acid as the organic ligand. rsc.orgresearchgate.net This methodology helps in identifying the optimal conditions by systematically varying factors such as the metal-to-ligand ratio, reaction time, and temperature to maximize the reaction yield. rsc.org

For the synthesis of mung bean peptides-calcium chelate, an orthogonal test design was used to optimize conditions. The study found that the mass ratio of peptides to calcium chloride had the most significant effect on the chelating rate, followed by pH, peptide concentration, and temperature. nih.gov The optimal conditions were determined to be a pH of 6, a temperature of 45°C, a mass ratio of 4:1, and a peptide concentration of 20 mg/mL, resulting in a chelating rate of 86.26%. nih.gov

A patented method for synthesizing this compound with a purity of 99.2% involves reacting calcium hydroxide and L-aspartic acid at a mass ratio of 3:10. google.com The reaction is carried out in distilled water at a temperature of 80°C and a pH of 8.5 for 25 minutes. google.com

Control of Reaction Parameters: pH, Temperature, and Time

The key reaction parameters that influence the synthesis of this compound are pH, temperature, and reaction time.

pH: The pH of the reaction mixture is a critical factor. For the reaction between calcium hydroxide and L-aspartic acid, a pH range of 8-9 is often maintained. google.com In other processes, such as the synthesis of L-aspartic acid chelated calcium, the pH is adjusted to a range of 5-7. google.com The pH can influence the solubility of the reactants and the stability of the resulting chelate. For instance, in the synthesis of calcium salts of [S,S]-ethylenediamine-N,N'-disuccinic acid from this compound, the pH is controlled between 9 and 14, with a preferred range of 9.5 to 11. google.com

Temperature: The reaction temperature affects the rate of reaction. In the synthesis from calcium hydroxide and L-aspartic acid, temperatures are typically in the range of 65-85°C. google.com Oligomerization of L-aspartic acid diethyl ester has been studied at temperatures of 25°C and 40°C, with higher temperatures leading to faster initial reaction rates. acs.org

Time: The duration of the reaction is another important parameter. For the synthesis of this compound from calcium hydroxide and L-aspartic acid, a reaction time of 20-30 minutes is specified. google.com In protease-catalyzed oligomerization of aspartate, maximum yields were achieved within 5 minutes. acs.org

The following table summarizes the optimized reaction parameters from a study on synthesizing calcium-L-aspartate. rsc.org

| Parameter | Low Level | High Level |

| Metal:Ligand Ratio | ||

| Time (hours) | ||

| Temperature (°C) |

Note: Specific values for low and high levels were modeled as independent variables in the study but are not detailed in the provided abstract.

Bio-inspired and Biomineralization-related Syntheses

Bio-inspired synthesis methods for this compound and related composites draw inspiration from natural biomineralization processes, often utilizing biogenic materials and mimicking biological mechanisms to create structured materials.

Utilization of Biogenic Calcium Sources (e.g., Oyster Shells)

A notable bio-inspired approach involves using biogenic sources of calcium, such as oyster shells, to synthesize L-aspartic acid chelated calcium (ACOS). researchgate.nethci.edu.auresearchgate.net This method provides a way to utilize a natural and abundant resource. researchgate.net The process involves a chelation reaction in a water system where the calcium from the oyster shells reacts with L-aspartic acid. hci.edu.au The resulting ACOS has been characterized as having a clumpy, compact, and uniformly distributed amorphous structure. researchgate.nethci.edu.au This structure is formed through the interaction of calcium from the oyster shell with the carboxyl and amino groups of the L-aspartic acid. researchgate.nethci.edu.au

Synthesis of Amorphous Calcium Carbonate-Aspartic Acid Composites

Researchers have successfully synthesized composite materials of amorphous calcium carbonate (ACC) and aspartic acid. One novel approach uses a highly concentrated solution of calcium aspartate. u-tokyo.ac.jp In this method, a solution containing L-aspartic acid and calcium hydroxide is prepared and filtered. u-tokyo.ac.jp The addition of methanol (B129727) to the filtrate causes the precipitation of a white solid. u-tokyo.ac.jp Bubbling carbon dioxide through the resulting suspension, followed by drying, yields a composite of ACC and aspartic acid. u-tokyo.ac.jp This demonstrates that a small biomolecule like aspartic acid can stabilize ACC. u-tokyo.ac.jp

Poly-L-aspartic acid (pAsp) is also used to mimic the role of acidic proteins in biomineralization to stabilize ACC against crystallization. rsc.org In one method, ACC is synthesized by titrating a CaCl2 solution into a carbonate buffer containing pAsp, followed by an ethanol (B145695) quench. rsc.org This process allows for fine control over conditions like pH before nucleation. rsc.org The interaction between poly-L-aspartate and collagen has also been shown to induce the crystallization of different polymorphs of calcium carbonate. researchgate.net

The following table presents data on the composition of a synthesized amorphous calcium carbonate-aspartic acid composite. u-tokyo.ac.jp

| Component | Sample A (with CO2) | Sample B (with N2) |

| CaCO3 | Considerably larger amount | |

| Aspartic Acid |

Note: The table reflects the qualitative finding that Sample A, prepared with carbon dioxide, contained a significantly larger amount of calcium carbonate than Sample B, which was prepared with nitrogen gas as a control. u-tokyo.ac.jp

Crystallization and Form Control

The controlled crystallization of this compound is a critical step in its synthesis, influencing the purity, stability, and physical properties of the final product. Various methods have been developed to produce specific crystalline forms, particularly the trihydrate, which is noted for its stability.

Production of Crystalline Trihydrate Forms

The trihydrate form of this compound (Ca(L-Asp)·3H₂O) can be reliably produced from an aqueous solution of the compound. google.com One established method involves the dropwise addition of a hydrophilic organic solvent, such as ethanol or 2-propanol, to an aqueous solution of this compound. google.com This process can be optimized by adding seed crystals of the trihydrate form to the solution, which encourages the desired crystalline structure to form. google.com

A typical procedure involves preparing an aqueous solution of this compound from L-aspartic acid and a calcium source like calcium oxide. google.com For instance, a solution can be made from 37.5 g of L-aspartic acid, 8.25 g of calcium oxide, and 330 g of water. google.com To this solution, a hydrophilic organic solvent is added. In one example, 130 mL of ethanol was added dropwise at 40°C. google.com The mixture is then stirred for several hours while being gradually cooled to approximately 18°C. google.com The resulting crystals are collected through filtration. google.com This method has been shown to yield high-purity this compound trihydrate with low residual organic solvent. google.com It is also noted that a tetrahydrate form can be prepared from L-aspartic acid and calcium hydroxide. capes.gov.br

The table below outlines a specific example of the production of this compound trihydrate.

| Reactants | Solvent | Precipitant | Temperature Profile | Stirring Time | Yield |

|---|---|---|---|---|---|

| 37.5 g L-aspartic acid, 8.25 g calcium oxide | 330 g water | 130 mL ethanol | Cooled from 40°C to 18°C | 3 hours | 83% |

Nanoparticle Formulation and Synthesis of this compound

The synthesis of this compound in nanoparticle form has gained attention due to the potential for altered physical and biological properties compared to its bulk crystalline counterpart. These nanoparticles can be synthesized through various methods, often involving chelation and controlled precipitation.

One approach to formulating this compound nanoparticles involves the chelation of L-aspartic acid with a calcium source, followed by processes that control particle size to the nano-scale. This can be achieved through methods like nano-crushing and molecular chelation. fengchengroup.com Another described method involves reacting L-aspartic acid with calcium hydroxide in an aqueous solution, followed by a reaction in liquid nitrogen at -196°C for a specific duration to facilitate the formation of the chelated nanoparticle structure. google.com

Research has also explored the use of L-aspartic acid from natural sources, such as oyster shells, to prepare chelated calcium nanoparticles. researchgate.net In such processes, the L-aspartic acid chelates with the calcium derived from the shells, forming a clumpy, uniformly distributed amorphous structure. researchgate.net The interaction between the carboxyl and amino groups of L-aspartic acid and the calcium is key to the formation of these nanoparticles. researchgate.net

Furthermore, this compound nanoparticles have been investigated for agricultural applications as a novel nano-fertilizer. researchgate.netrsc.org These nanoparticles can be prepared and applied in nutrient solutions for hydroponic studies. researchgate.netrsc.org The synthesis for such applications focuses on creating stable nanoparticle suspensions that can be effectively taken up by plants. rsc.org The table below summarizes different approaches to synthesizing this compound nanoparticles.

| Synthesis Method | Key Reagents/Conditions | Resulting Form | Reference |

|---|---|---|---|

| Molecular Chelation and Nano-crushing | L-aspartic acid, calcium source | Nutritional supplement | fengchengroup.com |

| Cryogenic Reaction | L-aspartic acid, calcium hydroxide, liquid nitrogen (-196°C) | Chelated nanoparticles | google.com |

| Chelation with Natural Calcium Source | L-aspartic acid, oyster shell calcium | Amorphous chelated nanoparticles | researchgate.net |

Advanced Structural Elucidation and Chelation Chemistry of Calcium L Aspartate Complexes

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for investigating the formation and structure of metal-ligand complexes in solution and in the solid state. Various spectroscopic methods have been employed to elucidate the nature of the interaction between calcium ions and L-aspartic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the coordination environment of metal ions and the conformational behavior of ligands upon complexation. Studies on the calcium-aspartate system have utilized both solution and solid-state NMR to probe the interactions at a molecular level.

Potentiometric titrations combined with Nitrogen-14 and ¹⁷O NMR spectral measurements have been used to investigate the complex formation of calcium(II) with various amino acids, including DL-aspartic acid, under physiological conditions. rsc.org These studies indicated the formation of two complex species for the aspartic acid system: [Ca(HL)]⁺ and [CaL], where H₂L represents aspartic acid. rsc.org However, detailed NMR spectra for these specific complexes were challenging to obtain due to the low solubility of the acid. rsc.org

More recent studies using advanced techniques like ⁴³Ca Magic-Angle Spinning (MAS) Dynamic Nuclear Polarization (DNP) NMR on frozen solutions have provided further insights. nih.govacs.org In solutions with a 1:1 molar ratio of L-Aspartic acid to Ca²⁺, the ⁴³Ca chemical shift was found to be -9.6 ppm. nih.govacs.org This value did not significantly change from that of aqueous Ca²⁺, suggesting that the complexation to L-aspartate does not majorly alter the ⁴³Ca chemical shift of the central transition. nih.govacs.org Two-dimensional ¹H–⁴³Ca MAS-DNP NMR experiments on a sample with a 1:1 molar ratio of L-Asp to Ca²⁺ (Ca-LAsp-100) revealed a correlation resonance with a maximum at 6.3 ppm, corresponding to water molecules, and a shoulder extending to 2.5 ppm. nih.govacs.org This shoulder is assigned to the CH₂ and CH protons of L-aspartic acid, confirming the interaction and proximity of these protons to the calcium ion in the complex. nih.govacs.org

¹H NMR spectroscopy is particularly sensitive to changes in the chemical environment of protons, making it an excellent method for analyzing conformational changes in a ligand upon metal binding. The binding of calcium ions to L-aspartic acid induces notable changes in the proton chemical shifts (δ).

Studies have shown that both the α- and β-carboxyl groups of aspartic acid are involved in the coordination of calcium ions in the pH range of 4-8. bibliotekanauki.pl This interaction is evidenced by the downfield shift of the α-CH and β-CH₂ proton signals upon addition of Ca²⁺. bibliotekanauki.pl For instance, in a solution with a 3:1 molar ratio of aspartic acid to Ca²⁺, the α-CH proton experiences a downfield shift, which is more pronounced than the shifts observed with magnesium ions under similar conditions. bibliotekanauki.pl Specifically, calcium causes an approximate 0.05-0.10 ppm downfield shift, clearly indicating the formation of bonds between Ca²⁺ and both the α-COO⁻ and β-COO⁻ groups. bibliotekanauki.pl

Table 1: ¹H NMR Chemical Shift Changes of Aspartic Acid Protons upon Ca²⁺ Coordination Chemical shifts are related to 1-butanol. Data reflects a 1:3 molar ratio of Asp to Ca²⁺.

| Proton | pH | δ (metal-free) (ppm) | δ (in presence of Ca²⁺) (ppm) | Δδ (ppm) |

| α-CH | ~9 | ~-0.20 | ~-0.15 | +0.05 |

| β-CH₂ | ~9 | ~-0.05 | ~+0.05 | +0.10 |

| Source: bibliotekanauki.pl |

These chemical shift changes, along with the analysis of proton-proton coupling constants, provide strong evidence for the chelation of calcium by the carboxyl groups and reveal the conformational adjustments within the aspartic acid molecule to accommodate the metal ion. bibliotekanauki.pl

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups involved in metal-ligand binding. The chelation of calcium by L-aspartic acid leads to characteristic shifts in the vibrational frequencies of the carboxylate (COO⁻) and amino (NH₂) groups.

In the FT-IR spectrum of L-aspartic acid chelated calcium (ACOS), significant changes are observed compared to the spectrum of free L-aspartic acid. researchgate.net The strong absorption peak of L-Asp at 2085.64 cm⁻¹ disappears in the ACOS spectrum. researchgate.net Concurrently, a new, obvious absorption peak emerges at 1603.52 cm⁻¹, which is indicative of a strong chelation interaction between the amino group of L-aspartic acid and the calcium ion. researchgate.net Furthermore, the formation of the complex is supported by shifts in the characteristic absorption peaks of the carboxyl groups. The interaction between calcium ions and the oxygen atoms of the carbonyl group is a key feature of the chelation. frontiersin.org

Table 2: Key FT-IR Vibrational Bands for L-Aspartic Acid and its Calcium Chelate

| Functional Group/Vibration | L-Aspartic Acid (cm⁻¹) | L-Aspartic Acid Chelated Calcium (ACOS) (cm⁻¹) | Interpretation |

| Amino Group Interaction | 2085.64 | Disappeared | Implication of the amino group in chelation. researchgate.net |

| Asymmetric COO⁻ Stretch | ~1585-1667 | 1603.52 | Strong chelation between the amino group and calcium. researchgate.netscielo.br |

| Symmetric COO⁻ Stretch | ~1407 | - | Shift upon coordination. scielo.br |

| Source: researchgate.netscielo.br |

Raman spectroscopy complements IR data and has been used to study the interaction of aspartic acid with calcium-containing minerals. In studies of calcium carbonate crystallization induced by L-aspartic acid, Raman spectra show characteristic peaks for different polymorphs. researchgate.net For example, amorphous calcium carbonate exhibits a single broad peak around 1085 cm⁻¹. researchgate.netu-tokyo.ac.jp The interaction of aspartate with the mineral surface can influence the final crystalline phase, such as vaterite, which shows distinct Raman peaks at 1074 cm⁻¹ and 1089 cm⁻¹. researchgate.net While these studies focus on the mineral phase, they underscore the strong interaction between aspartate functional groups and calcium ions, which can be probed by Raman spectroscopy.

UV-Visible (UV-Vis) spectroscopy can be used to monitor the formation of metal-ligand complexes. The chelation of a metal ion by an organic ligand often results in changes to the electronic transitions within the molecule, leading to a shift in the absorption spectrum. frontiersin.org

The formation of a complex between calcium and peptides containing aspartic acid can be identified through UV-Vis spectroscopy. frontiersin.orgnih.gov The UV spectrum of a casein phosphopeptide (CPP), which contains aspartic acid residues, shows a maximum absorption peak at 220 nm, corresponding to the peptide chain. frontiersin.org After chelation with calcium, the intensity of the absorption peak around 280 nm, which is characteristic of aromatic amino acids, decreases significantly. frontiersin.org This change suggests that calcium ions have combined with the amino acid residues, affecting the π → π* electron transitions and altering the spatial structure of the chromophores (C=O, -COOH) and auxochromes (-OH, -NH₂). frontiersin.org The study of complex formation in aqueous solution between transition metal ions and ligands has also been monitored by UV/Vis spectroscopy, where metal-dependent shifts in UV absorption are observed. researchgate.net

Infrared and Raman Spectroscopy for Functional Group Interactions

Crystallographic and Microscopic Analysis

While spectroscopic methods provide information on bonding and solution-state structure, crystallographic and microscopic techniques offer insights into the solid-state structure, morphology, and distribution of the material.

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of solid materials. Several studies have used SEM to characterize the products formed from solutions containing calcium and L-aspartate.

The morphology of calcium-aspartate materials can vary depending on the preparation conditions. L-aspartic acid chelated calcium prepared from oyster shells (ACOS) was observed by SEM to be clumpy, compact, and uniformly distributed. researchgate.net At higher magnification, the surface of the particles appeared unsmooth and was composed of many smaller, uniform particles. researchgate.net In another study, a calcium-aspartate based metal-organic framework (Ca-MOF) exhibited a plate-like morphology with a 3D configuration. rsc.org

When used as a calcium source in microbiological systems, calcium-L-aspartate influences the morphology of induced calcium carbonate deposition. On carbon steel surfaces, S. putrefaciens in the presence of calcium-L-aspartate induced a relatively dense CaCO₃ deposition layer with a slate-like morphology and fine surface cracks. nih.govfrontiersin.org This suggests that the aspartate ion plays a role in regulating the crystal growth of CaCO₃. frontiersin.org The interaction of aspartic acid with growing crystals of calcium oxalate (B1200264) has also been shown to modify crystal habit, for example, by increasing the size of the crystals and smoothing their edges. rsc.org

X-ray Diffraction (XRD) for Crystalline Structure

X-ray diffraction (XRD) studies have been instrumental in determining the three-dimensional structure of calcium L-aspartate in its crystalline form. These investigations have revealed the formation of coordination polymers with distinct structural motifs.

Two hydrated forms of this compound have been characterized: a dihydrate (Ca(L-Asp) · 2H₂O) and a tetrahydrate (Ca(L-Asp) · 4H₂O). capes.gov.br

This compound dihydrate (Ca(L-Asp) · 2H₂O) : This compound crystallizes in the orthorhombic space group P2₁2₁2₁. Its structure features double chains of calcium atoms interconnected by the aspartate dianions. Each calcium atom is eight-coordinate, bonded to an L-aspartate ligand acting as a tridentate N,Oα,Oβ donor, two water molecules, and three β-carboxylate oxygen atoms from neighboring units. capes.gov.br The β-carboxylate oxygens also form bridges between parallel chains of calcium atoms. capes.gov.br

This compound tetrahydrate (Ca(L-Asp) · 4H₂O) : This form crystallizes in the monoclinic space group C2. The structure consists of monomeric units linked into a one-dimensional coordination polymer chain. capes.gov.br Each calcium atom is seven-coordinate, chelated by an N,Oα-bidentate L-aspartate ligand, four water molecules, and one oxygen atom from the β-carboxylate group of an adjacent molecule. capes.gov.br

In both hydrated structures, the polymeric chains are further crosslinked by a network of hydrogen bonds. capes.gov.br

More recent research on a calcium-aspartate-based metal-organic framework (Ca-MOF) using powder X-ray diffraction (PXRD) identified prominent peaks at 2θ values of 23.73°, 35.95°, and 48.63°, corresponding to the (111), (211), and (222) planes, respectively. rsc.org These findings, supported by selected area electron diffraction (SAED) patterns from TEM, confirm a specific crystalline arrangement for the Ca-MOF. rsc.org

| Compound | Crystal System | Space Group | Coordination Number of Ca²⁺ | Key Structural Features |

|---|---|---|---|---|

| Ca(L-Asp) · 2H₂O | Orthorhombic | P2₁2₁2₁ | 8 | Double chains of Ca atoms linked by Asp dianions. capes.gov.br |

| Ca(L-Asp) · 4H₂O | Monoclinic | C2 | 7 | One-dimensional coordination polymer chains. capes.gov.br |

| Ca-MOF | Not specified | Not specified | Not specified | Prominent PXRD peaks at 23.73°, 35.95°, and 48.63° (2θ). rsc.org |

In Situ Liquid Phase Transmission Electron Microscopy (LP-TEM) for Dynamic Interactions

In situ liquid-phase transmission electron microscopy (LP-TEM) has emerged as a powerful tool for visualizing the real-time, nanoscale dynamics of mineralization and particle interactions in solution. While direct LP-TEM studies focusing exclusively on this compound are not extensively detailed in the provided results, the technique has been applied to study the influence of L-aspartic acid on the nucleation and growth of calcium carbonate (CaCO₃), a closely related biomineralization process. researchgate.net

These studies demonstrate the capability of LP-TEM to:

Observe the early prenucleation stages of mineral formation. researchgate.net

Track the aggregation of nano-clusters into amorphous spheres and their subsequent crystallization. researchgate.net

Reveal that ion binding can be a critical step in directing nucleation pathways. researchgate.net

For instance, LP-TEM has been used to follow the transformation of amorphous calcium carbonate (ACC) into crystalline calcite, showing that additives can alter the transformation pathway. pnas.org It allows for the direct observation of nanoparticle nucleation, growth, dissolution, and assembly in real-time. pnas.org The technique can achieve high spatial and temporal resolution, making it possible to witness the phase transformations of individual particles. pnas.org Although specific findings on this compound are pending, the application of LP-TEM to similar systems underscores its potential to elucidate the dynamic formation and interaction of calcium-aspartate complexes in aqueous environments.

Coordination Environment and Ligand Interactions within Calcium-Aspartate Complexes

The interaction between calcium ions and L-aspartate is characterized by a specific coordination chemistry, where the amino acid acts as a ligand, binding to the metal center through its functional groups.

Identification of Calcium Binding Sites on L-Aspartate: Carboxyl and Amino Groups

The primary binding sites for calcium on the L-aspartate molecule are the oxygen atoms of its two carboxyl groups (α-COO⁻ and β-COO⁻). bibliotekanauki.pllibretexts.org ¹H NMR studies indicate that at a pH range of 4-8, both carboxyl groups are involved in the coordination of calcium ions. bibliotekanauki.pl This interaction is primarily electrostatic. nih.gov

In contrast to other metal ions like magnesium, the amino group (NH₂) of aspartate shows negligible involvement in coordinating with calcium, particularly at pH values below 8. bibliotekanauki.pl While the amino group can be a coordination site for calcium in complexes with other amino acids like glutamic acid, for aspartate, the interaction is dominated by the carboxyl groups. bibliotekanauki.pl In protein structures, calcium-binding sites are largely formed by oxygen atoms from the side chains of acidic residues like aspartate and glutamate (B1630785). nih.gov

Nature of Coordination Bonds (e.g., Ca²⁺-COO, Ca²⁺-βCOO)

The bonds formed between the calcium ion (Ca²⁺) and the carboxyl groups of L-aspartate are primarily ionic in nature. ¹H NMR data confirms the formation of both Ca²⁺-αCOO and Ca²⁺-βCOO bonds. bibliotekanauki.pl Crystallographic studies of calcium complexes with carboxylate groups have identified several binding modes libretexts.org:

Unidentate: The Ca²⁺ ion interacts with only one of the two carboxylate oxygen atoms. libretexts.org

Bidentate: The Ca²⁺ ion is chelated by both oxygen atoms of a carboxylate group. libretexts.org

Bridging: The carboxylate group bridges two or more calcium ions.

In the crystalline structure of this compound dihydrate, the aspartate ligand acts as a tridentate chelate, utilizing the nitrogen of the amino group and oxygen atoms from both the α- and β-carboxyl groups (N,Oα,Oβ tripod). capes.gov.br Additionally, the β-carboxylate oxygens bridge neighboring calcium atoms. capes.gov.br In the tetrahydrate form, the aspartate is an N,Oα-chelating ligand. capes.gov.br

Influence of pH on Coordination Chemistry

The pH of the solution significantly influences the coordination chemistry of calcium-aspartate complexes primarily by altering the protonation state of the L-aspartate molecule.

pH 4-8: In this range, both carboxyl groups of aspartate are typically deprotonated and available to coordinate with calcium ions. bibliotekanauki.pl The amino group remains protonated and generally does not participate in binding. bibliotekanauki.pl

pH > 8: As the pH increases above 8, the amino group begins to deprotonate. bibliotekanauki.pl However, even under these more alkaline conditions, the interaction with Ca²⁺ remains weak compared to its interaction with the carboxyl groups. bibliotekanauki.pl Studies on related systems show that at strongly alkaline pH (>10), aspartic acid can act as a tridentate ligand for other divalent cations like magnesium, involving the amino group. mdpi.com While this is less pronounced for calcium, the potential for amino group involvement increases at higher pH. bibliotekanauki.pl

The stability and formation of calcium-aspartate complexes are pH-dependent. For example, the presence of calcium chloride (CaCl₂) in a polyaspartate solution lowers the pH, indicating the binding of calcium to the polyaspartate ion. ncsu.edu The affinity of calcium for ligands like those in the low-density lipoprotein receptor-related protein (LRP) also shows pH dependence, with a reduction in affinity as the pH drops from 7.4 to 5. nih.gov This pH sensitivity is crucial in biological contexts, such as endosomal ligand release. nih.gov

Role of Water Molecules in Coordination Sphere

Water molecules play a crucial and multifaceted role in the coordination sphere of calcium-aspartate complexes. They are not merely solvent molecules but often act as direct ligands, completing the coordination geometry of the calcium ion. iucr.orgplos.org

In the crystalline structures of this compound hydrates, water molecules are integral components:

In Ca(L-Asp) · 2H₂O, two water molecules are directly coordinated to each eight-coordinate calcium atom. capes.gov.br

In Ca(L-Asp) · 4H₂O, four water molecules are part of the coordination sphere of each seven-coordinate calcium atom. capes.gov.br

Chelation in Peptide and Protein Systems

The interaction between calcium ions and aspartate residues is a fundamental aspect of many biological processes, influencing protein structure, function, and signaling pathways. This section explores the specifics of this chelation within peptides and proteins, from the nature of the binding to the resulting structural and energetic changes.

Calcium Binding to Aspartate Residues in Peptides and Proteins

Aspartic acid, along with glutamic acid, is a primary residue responsible for coordinating calcium ions in peptides and proteins. nih.gov The negatively charged carboxylate side chain of aspartate provides a strong electrostatic attraction for the positively charged calcium ion. wikipedia.org This interaction is crucial in various calcium-binding motifs found in numerous proteins.

One of the most well-characterized calcium-binding motifs is the EF-hand . An EF-hand loop typically consists of 12 residues, often starting with an aspartate. mdpi.com In this structure, the calcium ion is usually coordinated by seven oxygen atoms in a pentagonal bipyramidal arrangement. wikipedia.orgmdpi.com These oxygen ligands are provided by the side chains of aspartate and glutamate residues at specific positions within the loop, as well as backbone carbonyl groups and sometimes water molecules. mdpi.comoup.com For instance, in bovine α-lactalbumin, calcium coordination involves the carboxylic oxygens of aspartate residues at positions 82, 87, and 88. oup.com

Another significant calcium-binding structure is the C2 domain . These domains are involved in calcium-dependent membrane binding. nih.gov The calcium-binding sites in C2 domains are located in three loops and are predominantly formed by the bidentate oxygen ligands of aspartate side chains, which coordinate multiple calcium ions. nih.govmdpi.com

The Repeats-in-Toxin (RTX) motif is another example where aspartate plays a key role. The consensus sequence GGXGXDXUX features an aspartic acid residue that is critical for stabilizing the electrostatic interactions with divalent cations like calcium. osti.gov

Studies on synthetic and naturally derived peptides further highlight the importance of aspartate. Peptides rich in aspartic and glutamic acid demonstrate a high capacity for binding calcium. mdpi.com For example, a peptide with the sequence VSGVEDVN isolated from pig plasma proteins showed that aspartic acid, along with glutamic acid and glycine, played a significant role in calcium binding. mdpi.com Research has also shown that aspartate binds calcium more strongly than glutamate, an effect attributed to the formation of a stable ring structure in the calcium-aspartate complex. researchgate.netresearchgate.net This enhanced affinity is an entropy-driven effect. researchgate.net The number and position of aspartate residues within a peptide sequence significantly influence its calcium-binding affinity. rsc.orgrsc.org Highly charged loops rich in aspartic acid exhibit greater electrostatic repulsion, which paradoxically leads to higher affinity due to the increased stabilization upon ion binding. rsc.orgrsc.org

Molecular Docking and Interaction Energies in Calcium-Peptide Chelates

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (in this case, a calcium ion) to a receptor (a peptide or protein). This method has been instrumental in elucidating the specific interactions between calcium and aspartate residues at the molecular level.

Docking studies have consistently shown that the carboxyl groups of aspartate and glutamate residues are the primary binding sites for calcium ions. mdpi.comnih.gov For example, in a study involving a peptide from mussels (LGKDQVRT), molecular docking revealed that calcium ions chelate with the Asp residues, with a specific interaction occurring between the carbonyl group and the calcium ion. mdpi.comnih.gov Similarly, for a soy yogurt-derived peptide (DEDEQIPSHPPR), docking analysis indicated that calcium ions likely coordinate with the carboxyl groups of Glu-2 and Glu-4 via salt bridges and interact with Asp-1 and Asp-3 through charge pairing. nih.gov

The interaction energies associated with calcium binding can be quantified through both computational and experimental methods. Density functional theory (DFT) calculations have shown that the mononegative ion of aspartate binds calcium through both of its carboxylate groups, which contrasts with glutamate, where binding occurs primarily through the side chain carboxylate. researchgate.net This difference in binding mode contributes to the stronger binding observed for aspartate. researchgate.net

Experimental techniques like isothermal titration calorimetry (ITC) and potentiometric titrations provide thermodynamic data on these interactions. For instance, ITC has been used to measure the thermodynamic parameters of calcium binding to krill peptides, revealing the role of electrostatic interactions. mdpi.com Potentiometric titrations of sodium polyaspartate (PASP) solutions have been used to determine calcium-binding constants, which are crucial for understanding its dissolution effects on calcium salts. acs.org

Studies on calsequestrin 1, a high-capacity calcium-binding protein, have used molecular dynamics simulations to identify numerous calcium-binding sites. These sites differ in their affinity and geometry, with high-affinity sites often being induced by the binding of calcium itself. scispace.com The interaction energies for these high-affinity sites can be significant, exceeding -400 kcal/mol. scispace.com In contrast, low-affinity sites, which might consist of a single aspartate or glutamate residue, have interaction energies higher than -250 kcal/mol. scispace.com

The Drude polarizable force field, a more advanced computational model, has been used to calculate the binding energies of Ca2+ to the EF-hands of calmodulin. This model accurately reproduces the total binding interaction energy and its individual components (electrostatic, induction, exchange, and dispersion) when compared to high-level quantum mechanical calculations. acs.org Such detailed energy decomposition provides a deeper understanding of the forces driving calcium-aspartate chelation.

| System | Method | Key Finding | Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Aspartate vs. Glutamate | DFT & Electrochemistry | Aspartate binds Ca2+ more strongly than glutamate. | ΔH⁰ = -17 kJ·mol⁻¹ for Asp | researchgate.net |

| Calsequestrin 1 | Molecular Dynamics | High-affinity sites have very favorable interaction energies. | < -400 kcal/mol (High-affinity) | scispace.com |

| Calsequestrin 1 | Molecular Dynamics | Low-affinity sites have less favorable interaction energies. | > -250 kcal/mol (Low-affinity) | scispace.com |

| Calmodulin EF-hands | SAPT & Drude FF | Drude force field accurately predicts binding energies. | -633 to -866 kcal/mol (SAPT) | acs.org |

Conformational Changes Induced by Calcium Binding in Macromolecules

The binding of calcium to aspartate residues within a macromolecule is rarely a passive event. It frequently triggers significant conformational changes that are essential for the protein's biological function. These structural transitions can range from localized adjustments in a binding loop to large-scale rearrangements of entire protein domains.

A classic example is found in proteins containing the EF-hand motif . The binding of calcium to the loop, which is rich in aspartate and glutamate residues, induces a conformational change that exposes a hydrophobic patch on the protein surface. caister.com This exposed patch then becomes available to interact with and activate target proteins, propagating the calcium signal. caister.com Calmodulin, a ubiquitous calcium sensor, exemplifies this mechanism, changing from a "closed" to an "open" conformation upon calcium binding, enabling it to regulate a vast array of downstream targets. mdpi.com

In proteins with Repeats-in-Toxin (RTX) motifs , the binding of calcium to the aspartate-containing turns is a prerequisite for proper folding. In the absence of calcium, these regions are intrinsically disordered. osti.gov The binding of calcium ions neutralizes the electrostatic repulsion between the negatively charged aspartate and glutamate residues, allowing the protein to fold into a more compact and stable β-roll structure. osti.govrsc.org The specific amino acid sequence, including the smaller size of aspartate compared to glutamate, plays a role in these structural transitions. The smaller aspartate residue can promote electrostatic stabilization of secondary structures. osti.gov

The human mitochondrial aspartate/glutamate carriers , citrin and aralar, provide another striking example of calcium-induced conformational changes. nih.govresearchgate.net These carriers possess a regulatory domain with multiple EF-hands. Upon calcium binding, a mobile unit of EF-hands (1-3) undergoes a significant structural change. nih.govresearchgate.net This movement causes an amphipathic helix from the C-terminal domain to bind to the N-terminal domain, which in turn opens a vestibule. nih.govresearchgate.net It is hypothesized that the opening and closing of this vestibule regulate the access of substrates to the transporter domain, thereby controlling the carrier's activity. nih.govresearchgate.net

Similarly, in the C2 domain of perforin, calcium binding induces a conformational change that stabilizes the monomeric form of the protein. portlandpress.com This change is necessary for subsequent hydrophobic interactions with the plasma membrane, which is the first step in the formation of pores in target cells. portlandpress.com

The substitution of key aspartate residues can have dramatic effects on protein structure and stability, underscoring their importance. For example, mutating Asp87 in bovine α-lactalbumin to alanine, which lacks the carboxylate group, results in a complete loss of rigid tertiary structure and a significant loss of secondary structure. oup.com This demonstrates that the charge neutralization provided by calcium binding to this aspartate is critical for the protein's correct folding and stability. oup.com

Cellular and Molecular Mechanisms of Action of Calcium L Aspartate

Cellular Uptake and Intracellular Distribution of Calcium L-Aspartate

The journey of this compound from extracellular spaces to its sites of action within the cell is a multi-step process involving sophisticated transport mechanisms. The bioavailability and cellular assimilation of this compound are contingent on its efficient passage across intestinal and cellular barriers.

Mechanisms of Intestinal Absorption in Biological Systems

The intestinal absorption of calcium is a critical physiological process, occurring through two primary pathways: the transcellular and paracellular routes. nih.govnih.gov The transcellular pathway is an active, saturable process that predominates in the duodenum and jejunum, especially when dietary calcium intake is low. nih.govwjgnet.com This pathway involves the entry of calcium ions through specific channels on the apical membrane of enterocytes, their transport across the cell, and subsequent extrusion into the bloodstream. nih.govmdpi.com Key proteins involved in this process include the transient receptor potential vanilloid channels TRPV5 and TRPV6 for calcium entry, calbindin-D9k for intracellular transport, and the plasma membrane Ca2+-ATPase (PMCA1b) and Na+/Ca2+ exchanger (NCX1) for extrusion. mdpi.comabdominalkey.com

The paracellular pathway, on the other hand, is a passive, non-saturable process that occurs throughout the length of the intestine and is the primary route when calcium intake is high. nih.govnih.gov This pathway involves the diffusion of calcium ions through the tight junctions between intestinal epithelial cells. mdpi.com

Amino acids have been shown to influence calcium absorption. In the context of this compound, the L-aspartate moiety may play a role in its intestinal uptake. While one study indicated that this compound might have lower bioavailability compared to calcium casein phosphopeptide chelate, it was found to significantly increase the expression of TRPV5 and TRPV6 channels. mdpi.com This suggests that the aspartate component could enhance transcellular calcium absorption by upregulating the expression of these critical calcium channels.

Cellular Internalization of this compound Nanoparticles

The use of nanoparticles in nutrient delivery has gained significant attention. This compound nanoparticles (Ca(L-asp)-NPs) have been studied, particularly in plant systems, where they have been shown to be absorbed by roots and impact plant growth. researchgate.netrsc.org While specific mechanisms for the cellular internalization of Ca(L-asp)-NPs in animal or human cells are not extensively detailed in the available research, general principles of nanoparticle uptake can be inferred.

The cellular uptake of nanoparticles is a complex process influenced by their size, shape, surface charge, and the cell type involved. nih.govfrontiersin.org The primary mechanisms for nanoparticle internalization are forms of endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov Cationic nanoparticles, for instance, have been observed to be internalized via clathrin-mediated endocytosis. nih.gov Given that cell-penetrating peptides, which are often cationic, can facilitate the uptake of nanocarriers, the charge of Ca(L-asp)-NPs would be a critical factor in their cellular entry. mdpi.comfrontiersin.org The internalization process is an energy-dependent one, and nanoparticles can be taken up through one or multiple endocytic pathways. nih.gov

Regulation of Intracellular Calcium Homeostasis Mediated by Aspartate

Once inside the cell, the components of this compound can influence the intricate network that governs intracellular calcium homeostasis. Aspartate, in particular, has been shown to play a role in modulating calcium signaling, especially in relation to key organelles like the endoplasmic reticulum and mitochondria.

Plasma Membrane Transport Systems (e.g., Channels, Pumps, Exchangers)

The maintenance of a low intracellular calcium concentration is crucial for normal cell function and is primarily managed by transport systems in the plasma membrane. These include the Plasma Membrane Calcium ATPases (PMCAs) and the Sodium-Calcium Exchangers (NCXs). physiology.orgnih.gov PMCAs are high-affinity pumps that actively extrude calcium from the cell, a process that involves the phosphorylation of a conserved aspartate residue within the pump's catalytic cycle. physiology.orgresearchgate.net NCXs are lower-affinity but higher-capacity exchangers that can move calcium in either direction across the membrane, depending on the electrochemical gradients of sodium and calcium. nih.govahajournals.org

While direct evidence of L-aspartate's modulation of these specific plasma membrane transporters is not prominent in the reviewed literature, its role as an amino acid and an anion in the cytoplasm could indirectly influence their activity. For instance, changes in the intracellular ionic environment or metabolic state, to which aspartate contributes, can affect the function of these ion transporters.

Endoplasmic Reticulum Calcium Dynamics and Release

The endoplasmic reticulum (ER) serves as a major intracellular calcium store, releasing calcium into the cytosol in response to various signals to initiate a wide range of cellular processes. nih.govnih.gov This release is primarily mediated by two types of channels: the inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) and the ryanodine (B192298) receptors (RyRs). mdpi.comembopress.org The activity of these channels is tightly regulated, and their dysregulation can lead to cellular stress.

Studies have shown that D-aspartate can influence the ER by decreasing the expression of GRP78, a marker of ER stress. mdpi.com This suggests that aspartate may play a role in maintaining ER homeostasis. The release of calcium from the ER can trigger a phenomenon known as calcium-induced calcium release (CICR), where the initial calcium signal is amplified by the activation of RyRs. nih.govembopress.org The interplay between ER calcium release and other cellular components is complex, and while a direct, specific mechanism of L-aspartate on ER calcium channels is not yet fully elucidated, its influence on ER stress suggests an indirect role in modulating ER calcium dynamics.

Mitochondrial Calcium Transport and Regulatory Mechanisms

Mitochondria are not only the powerhouses of the cell but also play a critical role in buffering cytosolic calcium and regulating calcium signaling. ucl.ac.uknih.gov The transport of calcium into and out of the mitochondria is a key aspect of this function. physiology.org

Aspartate is a key player in mitochondrial function, particularly through its role in the malate-aspartate shuttle. ucl.ac.uknih.gov The mitochondrial aspartate/glutamate (B1630785) carrier (AGC), a component of this shuttle, is regulated by calcium. ucl.ac.ukcam.ac.uk This carrier exchanges mitochondrial aspartate for cytosolic glutamate, and its activity is stimulated by increases in cytosolic calcium. ucl.ac.uknih.gov This demonstrates a direct link between calcium signaling and aspartate transport in the mitochondria.

Furthermore, studies with D-aspartate have shown that it can increase the expression of VDAC and GRP75, proteins that are part of the Mitochondria-Associated Membranes (MAMs) and are involved in promoting calcium influx into the mitochondria. mdpi.com This increased mitochondrial calcium influx can, in turn, stimulate steroidogenesis. mdpi.com The regulation of mitochondrial carriers by calcium, including the aspartate/glutamate carrier, highlights a sophisticated mechanism for coordinating cellular metabolism with calcium signaling. cam.ac.uknih.gov

Calcium Regulation of Mitochondrial Aspartate/Glutamate Carrier

The mitochondrial aspartate/glutamate carrier (AGC) is a critical component in several metabolic pathways, including the malate-aspartate shuttle, the urea (B33335) cycle, and gluconeogenesis. cam.ac.uk Its primary function is to exchange aspartate for glutamate and a proton across the inner mitochondrial membrane. embopress.org The activity of this carrier is regulated by calcium ions (Ca²⁺) on the external side of the inner mitochondrial membrane. embopress.org

Human mitochondrial aspartate/glutamate carriers, such as citrin and aralar1, possess a unique three-domain structure. This includes a calcium-regulated N-terminal domain containing eight EF-hands, a mitochondrial carrier domain, and a C-terminal domain. cam.ac.uknih.govresearchgate.net The N-terminal domain's EF-hands are responsible for calcium binding. embopress.org Specifically, EF-hands 4-8 form a stable unit involved in the dimerization of the carrier, while EF-hands 1-3 constitute a mobile, calcium-responsive unit. nih.govresearchgate.net

The binding of Ca²⁺ to these EF-hands, particularly EF-hand 2, induces a significant conformational change. cam.ac.uk This change facilitates the binding of an amphipathic helix from the C-terminal domain to the N-terminal domain. nih.govresearchgate.net This interaction opens a vestibule, allowing substrates like aspartate and glutamate to access the carrier domain for transport. cam.ac.uknih.govresearchgate.net In the absence of calcium, this vestibule remains closed, thereby inhibiting transport activity. cam.ac.uknih.gov This regulatory mechanism allows the cell to modulate the flux of aspartate and glutamate across the mitochondrial membrane in response to changes in cytosolic calcium levels. cam.ac.ukembopress.org The aspartate/glutamate carriers are activated by relatively low Ca²⁺ concentrations, slightly above resting levels, and exhibit some activity even without calcium. nih.gov

Mitochondrial Calcium Uniporter and Rapid Mode Transport

Mitochondria play a crucial role in cellular calcium homeostasis by taking up and releasing Ca²⁺. nih.gov The primary mechanism for rapid calcium influx into the mitochondrial matrix is the mitochondrial calcium uniporter (MCU). encyclopedia.pubnih.gov The MCU is a highly selective channel located in the inner mitochondrial membrane that facilitates the transport of Ca²⁺ down its steep electrochemical gradient. nih.govencyclopedia.pub The molecular identification of the MCU complex has been a significant advancement in understanding mitochondrial calcium transport. encyclopedia.pub Its activity is sensitive to inhibition by ruthenium red. nih.govencyclopedia.pub

In addition to the MCU, a phenomenon known as the rapid mode of Ca²⁺ uptake (RaM) has been described. encyclopedia.pubnih.govmdpi.com RaM is characterized by a transient activation at low cytosolic calcium concentrations (50–100 nM) and is also sensitive to high concentrations of ruthenium red. mdpi.com This contrasts with the MCU, which is typically activated by higher calcium concentrations (above 500 nM). mdpi.com RaM allows mitochondria to quickly sequester calcium at the onset of a cytosolic Ca²⁺ pulse and to recover rapidly, enabling a response to repetitive calcium oscillations. mdpi.com While initially considered a distinct mechanism, there is speculation that RaM may represent an alternative state of the MCU complex, given their similarities and the observation that RaM is absent in MCU knockout mitochondria. mdpi.com

Na⁺-Dependent and Na⁺-Independent Efflux Mechanisms

To maintain calcium homeostasis, mitochondria must also be able to extrude Ca²⁺ from the matrix. This is accomplished through two main efflux mechanisms: a sodium (Na⁺)-dependent pathway and a Na⁺-independent pathway. encyclopedia.pubnih.govphysiology.org

The Na⁺-dependent Ca²⁺ efflux is primarily mediated by the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX). encyclopedia.pubpnas.org This transporter facilitates the exchange of one Ca²⁺ ion for multiple Na⁺ ions, a process that is particularly robust in excitable tissues like the brain and heart. encyclopedia.pubpnas.org The activity of NCLX can be inhibited by the benzodiazepine (B76468) derivative CGP-37157. encyclopedia.pubpnas.org Studies have shown that overexpression of NCLX enhances mitochondrial Na⁺-dependent Ca²⁺ efflux, while its silencing reduces this activity. pnas.org

The Na⁺-independent Ca²⁺ efflux is more prevalent in non-excitable tissues such as the liver, kidney, and lungs. encyclopedia.pub This mechanism was initially proposed to be a Ca²⁺/H⁺ antiporter. encyclopedia.pubnih.gov However, further investigation has revealed complexities that challenge this simple model. For instance, the stoichiometry of Ca²⁺ efflux to H⁺ influx is highly dependent on pH, and the rate of Ca²⁺ efflux does not consistently increase with a decrease in external pH or an increase in intramitochondrial pH as would be expected for a simple exchanger. nih.gov A slow, mediated, sodium-independent calcium efflux mechanism has been identified that displays second-order kinetics. nih.gov Another proposed component of Na⁺-independent efflux is the mitochondrial permeability transition pore (mPTP), which can open transiently to release Ca²⁺. encyclopedia.pubnih.gov The leucine (B10760876) zipper-EF-hand containing transmembrane protein (LETM1) has also been implicated as a potential Ca²⁺/H⁺ antiporter, though its precise role remains under investigation. nih.govencyclopedia.pub

Modulation of Mitochondrial Metabolism via Calcium Influx

Calcium influx into the mitochondrial matrix is a key regulator of cellular energy metabolism. nih.gov Elevated matrix Ca²⁺ levels stimulate the production of ATP to meet increased cellular energy demands. nih.govspandidos-publications.com This is achieved through the activation of several key enzymes within the citric acid cycle and the electron transport chain. nih.gov

Specifically, Ca²⁺ directly activates pyruvate (B1213749) dehydrogenase (PDH) phosphatase (which in turn activates PDH), isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. nih.gov The activation of these dehydrogenases increases the production of NADH and FADH₂, which are essential reducing equivalents for the electron transport chain, thereby boosting oxidative phosphorylation and ATP synthesis. nih.gov Furthermore, calcium can also modulate the activity of F₁F₀-ATPase, promoting ATP generation. nih.gov

This Ca²⁺-dependent stimulation of mitochondrial metabolism ensures that ATP production is tightly coupled to cellular workload. ucl.ac.uk For instance, during neuronal activity, increases in cytosolic Ca²⁺ are rapidly taken up by mitochondria, leading to an enhanced metabolic rate to replenish the ATP consumed by ion pumps restoring cellular ion gradients. nih.govucl.ac.uk Calcium influx can also have structural consequences for mitochondria, such as inducing mitochondrial fission. spandidos-publications.commdpi.com

Biochemical Pathway Modulation via L-Aspartate Moiety

Integration into Amino Acid Biosynthesis Pathways

The L-aspartate moiety of this compound serves as a crucial precursor in a major biosynthetic pathway. Aspartate is the parent compound for a family of amino acids that are essential for many organisms, including humans. nih.govresearchgate.net This pathway is particularly significant in plants and microorganisms, which can synthesize these amino acids de novo. nih.govnih.gov

The biosynthesis of aspartate itself often arises from the transamination of oxaloacetate, a key intermediate in the citric acid cycle. wikipedia.orgmdpi.com The enzyme aspartokinase then catalyzes the phosphorylation of aspartate, which is the committed step, initiating its conversion into other amino acids. wikipedia.orgnih.gov

Aspartate Family Amino Acids (Methionine, Threonine, Lysine (B10760008), Isoleucine)

The aspartate metabolic pathway is a branched pathway that leads to the synthesis of four essential amino acids: methionine, threonine, lysine, and isoleucine. nih.govwikipedia.orgyoutube.com

The initial steps common to the synthesis of all these amino acids involve the conversion of aspartate to aspartate-β-semialdehyde, catalyzed by aspartate kinase and aspartate-β-semialdehyde dehydrogenase. nih.govyoutube.com Aspartate-β-semialdehyde is a key branch point intermediate. youtube.com

Lysine is synthesized from aspartate-β-semialdehyde via the diaminopimelate (DAP) pathway. wikipedia.orgyoutube.com

Methionine and Threonine synthesis also begins from aspartate-β-semialdehyde, which is first converted to homoserine. nih.gov Homoserine then serves as a precursor for both methionine and threonine biosynthesis. nih.govyoutube.com

Isoleucine is subsequently synthesized from threonine. wikipedia.orgyoutube.com

The regulation of this pathway is complex, involving feedback inhibition at multiple points. For instance, the activity of aspartokinase is often regulated by the end-product amino acids like lysine and threonine, ensuring that their cellular concentrations are maintained within an appropriate range. nih.govwikipedia.org

Arginine and Aromatic Amino Acid Synthesis

L-aspartate is a crucial precursor for the synthesis of several amino acids. It is involved in the biosynthesis of arginine and the aromatic amino acids, such as tyrosine and phenylalanine. encyclopedia.pubnih.gov In arginine biosynthesis, L-aspartate acts as a nitrogen donor. nih.govencyclopedia.pub The pathway involves the enzyme aspartate–argininosuccinate synthase, which facilitates the reaction. encyclopedia.pubnih.gov

Furthermore, L-aspartate contributes to the synthesis of aromatic amino acids through the aspartate–prephenate aminotransferase pathway. encyclopedia.pubnih.gov This pathway is essential for producing tyrosine and phenylalanine, which are vital for protein synthesis and other metabolic functions. encyclopedia.pub

Involvement in Nucleotide Biosynthesis (Purine and Pyrimidine)

L-aspartate is a fundamental building block for the de novo synthesis of nucleotides, which are the monomers of DNA and RNA. encyclopedia.pubnih.govencyclopedia.pub It is essential for the formation of both purine (B94841) and pyrimidine (B1678525) rings. encyclopedia.pubmdpi.com

In pyrimidine synthesis, L-aspartate provides a significant portion of the atoms that form the pyrimidine ring. encyclopedia.pub For purine biosynthesis, L-aspartate is required for the conversion of inosine-5′-monophosphate (IMP) to adenine-5′-monophosphate (AMP). encyclopedia.pubnih.govnih.gov Specifically, it participates in the conversion of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to succino-AICAR (SAICAR) and in the transformation of IMP into adenylosuccinate. encyclopedia.pubnih.gov The availability of L-aspartate is so critical that its deficiency can lead to a shortage of nucleotides, which in turn can impair DNA replication. encyclopedia.pubnih.gov

Contribution to Tricarboxylic Acid (TCA) Cycle and Glycolysis Intermediates

L-aspartate plays a significant role in central carbon metabolism by contributing to the pool of intermediates in the Tricarboxylic Acid (TCA) cycle. The deamination of L-aspartate by the enzyme aspartate aminotransferase (AspAT) produces oxaloacetate. mdpi.com Oxaloacetate is a key intermediate in the TCA cycle. This reaction is vital for producing malate (B86768) in the mitochondria, which is necessary for the cycle to proceed. mdpi.comlibretexts.org The interconversion between aspartate and oxaloacetate, a key TCA cycle intermediate, also links amino acid metabolism with energy production pathways. libretexts.orglibretexts.org

Role in Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) Synthesis

L-aspartate serves as a critical precursor in the de novo biosynthesis of Nicotinamide Adenine Dinucleotide (NAD), an essential coenzyme in numerous metabolic redox reactions. encyclopedia.pubmdpi.combiorxiv.org In many bacteria and plants, the synthesis of NAD begins with the oxidation of L-aspartate to α-iminosuccinate, a reaction catalyzed by L-aspartate oxidase (AO). mdpi.com This is the first irreversible step in the pathway. mdpi.com Following this, a series of enzymatic reactions convert α-iminosuccinate into quinolinic acid and then to nicotinate (B505614) mononucleotide, which is ultimately transformed into NAD. mdpi.comasm.orgresearchgate.net

Enzymatic Interactions and Allosteric Regulation

The metabolic pathways involving L-aspartate are tightly regulated through enzymatic interactions and allosteric mechanisms to maintain cellular homeostasis.

Aspartate Aminotransferase (AspAT) Activity and Nitrogen Channeling

Aspartate aminotransferase (AspAT), also known as aspartate transaminase, is a key enzyme that catalyzes the reversible transfer of an amino group from glutamate to oxaloacetate to form aspartate and α-ketoglutarate. nih.govoup.comresearchgate.net This reaction is central to nitrogen metabolism, effectively channeling nitrogen between glutamate and aspartate. nih.govoup.comresearchgate.net AspAT exists in various isoforms located in different cellular compartments, including the cytosol, mitochondria, and plastids, highlighting its widespread importance in cellular nitrogen distribution. nih.govoup.com The activity of AspAT is crucial for linking amino acid metabolism with the TCA cycle and for providing aspartate for various biosynthetic pathways. libretexts.org

Aspartate Kinase (AK) Regulation in Amino Acid Pathways

Aspartate kinase (AK) is the enzyme that catalyzes the first committed step in the biosynthesis of the "aspartate family" of amino acids, which includes threonine, methionine, lysine, and isoleucine. nih.govwikipedia.orgscielo.br This initial step involves the phosphorylation of L-aspartate. wikipedia.orguniprot.org The activity of aspartate kinase is a major regulatory point and is subject to feedback inhibition by the end-products of the pathway, particularly threonine and lysine. wikipedia.orgwikipedia.orgwikipedia.org In many organisms, including bacteria and plants, different isozymes of AK exist, each with distinct regulatory properties, allowing for fine-tuned control over the production of these essential amino acids. wikipedia.orgwikipedia.org This allosteric regulation ensures that the cell synthesizes these amino acids only when needed, thus conserving energy and resources. bioone.org

Table of Research Findings on L-Aspartate's Metabolic Roles

| Metabolic Process | Key Role of L-Aspartate | Involved Enzymes | Regulatory Mechanisms |

|---|---|---|---|

| Amino Acid Synthesis | Precursor for arginine, tyrosine, phenylalanine, threonine, methionine, lysine, and isoleucine. encyclopedia.pubnih.govscielo.br | Aspartate–argininosuccinate synthase, Aspartate–prephenate aminotransferase, Aspartate kinase. encyclopedia.pubnih.govwikipedia.org | Feedback inhibition of Aspartate Kinase by threonine and lysine. wikipedia.orgwikipedia.org |

| Nucleotide Biosynthesis | Building block for purine and pyrimidine rings. encyclopedia.pubnih.govencyclopedia.pub | Involved in multiple steps of de novo synthesis pathways. | Availability of L-aspartate is a limiting factor for nucleotide production. encyclopedia.pub |

| TCA Cycle | Source of oxaloacetate via deamination. mdpi.com | Aspartate aminotransferase (AspAT). mdpi.com | Links amino acid metabolism with central energy pathways. libretexts.org |

| NAD Synthesis | Initial precursor in the de novo synthesis pathway. encyclopedia.pubmdpi.com | L-aspartate oxidase (AO). mdpi.com | The first irreversible step in NAD synthesis in many bacteria and plants. mdpi.com |

Table of Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 131662439 |

| L-aspartic acid | 5960 dsmz.describd.comfishersci.fiwikipedia.org |

| Arginine | 6322 mpg.denih.gov |

| Purine | 1044 fishersci.cafishersci.canih.gov |

| Pyrimidine | 9260 nih.gov |

Aspartate Transcarbamylase (ATC) in Pyrimidine Synthesis

Aspartate transcarbamylase (ATC), also known as aspartate carbamoyltransferase, is a critical enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. ontosight.aiontosight.ai This pathway is particularly important in cells that are actively proliferating. nih.gov The reaction catalyzed by ATC is the first committed and rate-limiting step in this biosynthetic pathway. nih.govwikipedia.org In this step, L-aspartate condenses with carbamoyl (B1232498) phosphate (B84403) to produce N-carbamoyl-L-aspartate and inorganic phosphate. ontosight.aiwikipedia.org

The significance of ATC as a regulatory point is underscored by its allosteric regulation. ontosight.ai The enzyme's activity is modulated by the levels of various nucleotides, ensuring a balanced supply of purines and pyrimidines for nucleic acid synthesis. wikipathways.org In many organisms, including E. coli, which serves as a well-studied model, ATC is inhibited by the end-product of the pyrimidine pathway, cytidine (B196190) triphosphate (CTP), and in some cases, uridine (B1682114) triphosphate (UTP). ontosight.aiwikipedia.orgnih.gov Conversely, it is activated by the purine nucleotide adenosine (B11128) triphosphate (ATP). wikipedia.orgnih.gov This feedback inhibition by CTP and activation by ATP allows the cell to coordinate the production of pyrimidine and purine nucleotides. wikipathways.org